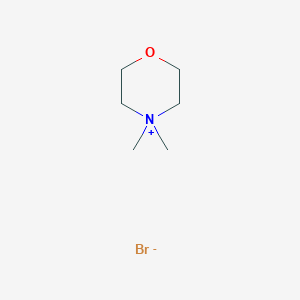
Morpholinium, 4,4-dimethyl-, bromide (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt with the chemical formula C8H18BrNO. This compound is commonly used in various laboratory experiments and has shown promising results in different scientific fields.
Wirkmechanismus
The mechanism of action of morpholinium, 4,4-dimethyl-, bromide (1:1) is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of DNA and RNA. This modification can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Morpholinium, 4,4-dimethyl-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholinium, 4,4-dimethyl-, bromide (1:1) has several advantages and limitations for laboratory experiments. One of its advantages is that it is readily available and relatively inexpensive. Additionally, it has been shown to be effective in various laboratory experiments. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the research on morpholinium, 4,4-dimethyl-, bromide (1:1). One direction is to investigate its potential as an anti-cancer agent and to develop new drugs based on its structure. Additionally, further research can be done to understand its mechanism of action and to identify potential targets for its use. Finally, research can be done to develop new methods for synthesizing this compound and to improve its efficiency in laboratory experiments.
Conclusion:
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound that has shown promise in various scientific fields. It has been extensively studied in laboratory experiments and has potential as an anti-cancer agent. While there are limitations to its use, further research can be done to improve its efficiency and to develop new applications for this compound.
Synthesemethoden
The synthesis of morpholinium, 4,4-dimethyl-, bromide (1:1) can be achieved through various methods. One of the most common methods is the reaction between morpholine and 4,4-dimethyl-2-oxazolidinone in the presence of hydrobromic acid. The reaction yields the desired compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4,4-dimethyl-, bromide (1:1) has been extensively studied in scientific research due to its unique properties. It has been used in various laboratory experiments, including the synthesis of new compounds, catalysis, and as a reagent in organic chemistry. Additionally, it has been used in the development of new drugs and as a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
40968-70-5 |
|---|---|
Produktname |
Morpholinium, 4,4-dimethyl-, bromide (1:1) |
Molekularformel |
C6H14BrNO |
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Synonyme |
4,4-Dimethylmorpholinium Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



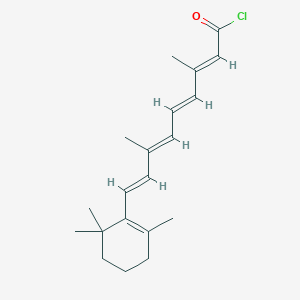
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
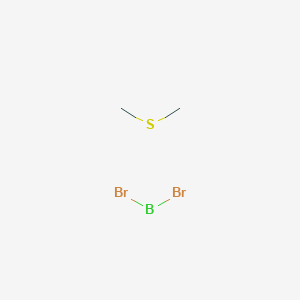
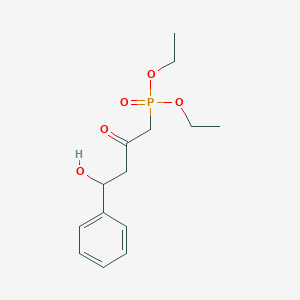
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
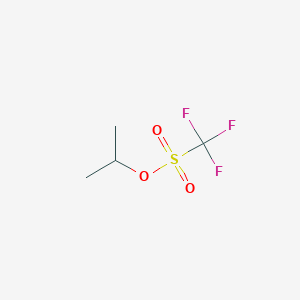
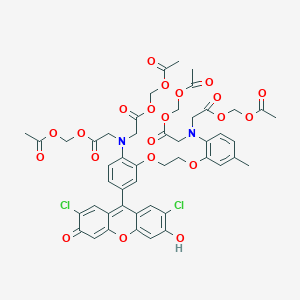
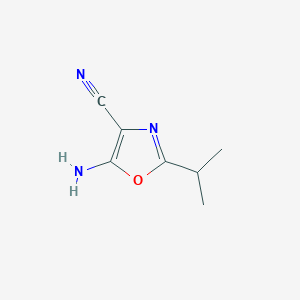
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
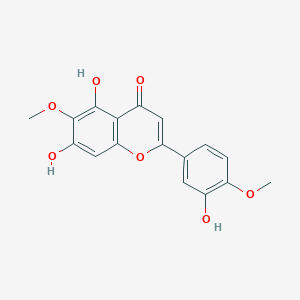
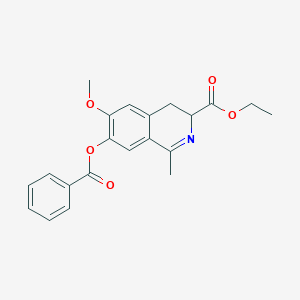
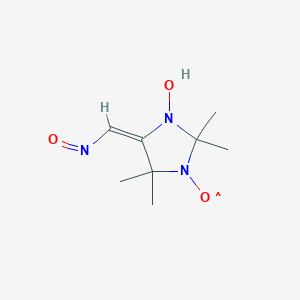
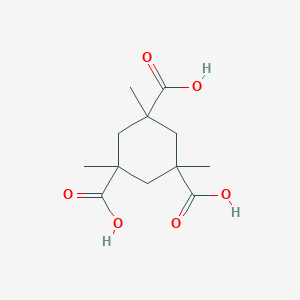
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)